Cefprozil Impurity 5

Vue d'ensemble

Description

Cefprozil Impurity 5 is a byproduct formed during the synthesis of Cefprozil, a second-generation cephalosporin antibiotic. Cefprozil is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and ear infections. The presence of impurities in pharmaceutical compounds is strictly regulated, and understanding these impurities is crucial for ensuring the safety and efficacy of the drug.

Analyse Des Réactions Chimiques

Types of Reactions: Cefprozil Impurity 5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the impurity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the impurity.

Applications De Recherche Scientifique

Scientific Research Applications

Cefprozil Impurity 5 has several notable applications across various fields:

1. Biological Research

- Toxicity Studies : Research on this compound aids in understanding the potential toxicity of impurities in pharmaceutical compounds. This is vital for assessing the safety profiles of drugs.

- Mechanistic Studies : Investigating how this impurity interacts with biological systems can provide insights into its biochemical properties and cellular effects, particularly its antibacterial activity.

2. Pharmaceutical Development

- Quality Control : The analysis of impurities is essential for quality assurance in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) are employed to quantify and identify impurities like this compound, ensuring compliance with pharmacopoeial standards .

- Formulation Stability : Understanding the stability and degradation pathways of this compound can help in developing more robust formulations that maintain efficacy over time .

3. Regulatory Compliance

- Pharmacopoeial Standards : The characterization of impurities is critical for meeting the standards set by pharmacopoeias such as the European Pharmacopoeia. This includes methods for identifying and quantifying impurities during drug development .

Case Study 1: Toxicological Assessment

A study investigated the cellular effects of this compound on bacterial cultures, revealing that it may exhibit antibacterial properties similar to cefprozil itself. This research highlights the importance of understanding impurities in relation to their biological activity, which can influence therapeutic outcomes.

Case Study 2: Analytical Method Development

A recent study developed a spectrophotometric method for determining cefprozil levels in bulk and dosage forms, including its impurities. This method demonstrated high sensitivity and specificity, providing a reliable approach for routine quality control in pharmaceutical settings .

Mécanisme D'action

The mechanism of action of Cefprozil Impurity 5 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and stability of Cefprozil.

Comparaison Avec Des Composés Similaires

Cefadroxil: Another cephalosporin antibiotic with a similar side chain.

Cefatrizine: A cephalosporin antibiotic with a similar structure.

By understanding the synthesis, reactions, and applications of Cefprozil Impurity 5, researchers and pharmaceutical manufacturers can ensure the quality and safety of Cefprozil formulations.

Activité Biologique

Cefprozil Impurity 5 is a byproduct formed during the synthesis of Cefprozil, a second-generation cephalosporin antibiotic widely used to treat various bacterial infections. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical compounds. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is identified by the chemical registry number 1000980-59-5. It is a structural variant that arises during the manufacturing process of Cefprozil.

- Regulatory Context : The presence of impurities in pharmaceutical products is strictly regulated due to potential impacts on drug safety and efficacy.

This compound shares several biochemical properties with its parent compound, Cefprozil.

- Antibacterial Activity : Like other cephalosporins, it likely interacts with bacterial cell wall synthesis mechanisms. This interaction occurs through binding to penicillin-binding proteins (PBPs), inhibiting bacterial growth.

- Enzyme Interactions : The impurity may influence various enzymes involved in metabolic pathways, although specific interactions remain under-researched.

Cellular Effects

Research indicates that the biological activity of this compound primarily relates to its antibacterial properties:

- Cellular Toxicity : Studies on similar cephalosporins have shown potential cytotoxic effects at high concentrations, leading to side effects such as vomiting and diarrhea in animal models .

- Dosage Effects : In animal studies, varying dosages have revealed that higher concentrations can lead to increased toxicity and altered pharmacokinetics .

Molecular Mechanisms

The molecular mechanism of action for this compound is not fully elucidated but is believed to involve:

- Binding Interactions : The impurity likely binds to PBPs, similar to other β-lactam antibiotics, disrupting cell wall synthesis in bacteria .

- Gene Expression Modulation : There may be changes in gene expression in response to exposure, although specific pathways have yet to be detailed.

Case Studies and Experimental Data

- Pharmacodynamic Assessments :

- Toxicological Studies :

- Chemical Stability and Degradation Pathways :

Data Table: Summary of Key Findings

Propriétés

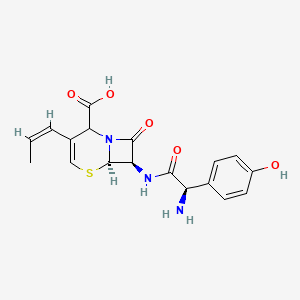

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-8,12-14,17,22H,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,14?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVODGAGODXWUEH-OAYHDYIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000980-59-5 | |

| Record name | (6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000980595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-((R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO)-8-OXO-3-((Z)-PROP-1-EN-1-YL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-3-ENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943R0XQ363 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.